molecular formula C18H29BBr2 B14236157 Dibromo(2,4,6-tri-tert-butylphenyl)borane CAS No. 501122-97-0

Dibromo(2,4,6-tri-tert-butylphenyl)borane

Cat. No.: B14236157
CAS No.: 501122-97-0
M. Wt: 416.0 g/mol
InChI Key: NFCXMKVHVJIRDC-UHFFFAOYSA-N
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Description

Dibromo(2,4,6-tri-tert-butylphenyl)borane is a chemical compound that features a boron atom bonded to a phenyl ring substituted with three tert-butyl groups and two bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibromo(2,4,6-tri-tert-butylphenyl)borane typically involves the bromination of 2,4,6-tri-tert-butylphenylborane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Dibromo(2,4,6-tri-tert-butylphenyl)borane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation may yield boronic acids or esters .

Scientific Research Applications

Dibromo(2,4,6-tri-tert-butylphenyl)borane has several scientific research applications:

Mechanism of Action

The mechanism by which Dibromo(2,4,6-tri-tert-butylphenyl)borane exerts its effects involves the interaction of the boron atom with other molecules. The boron atom can form stable complexes with various ligands, facilitating reactions such as coupling and substitution. The steric hindrance provided by the tert-butyl groups influences the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibromo(2,4,6-tri-tert-butylphenyl)borane is unique due to the presence of both bromine atoms and a boron atom, which allows it to participate in a wider range of chemical reactions compared to its analogs. The steric hindrance from the tert-butyl groups also provides enhanced stability and selectivity in reactions .

Properties

CAS No.

501122-97-0

Molecular Formula

C18H29BBr2

Molecular Weight

416.0 g/mol

IUPAC Name

dibromo-(2,4,6-tritert-butylphenyl)borane

InChI

InChI=1S/C18H29BBr2/c1-16(2,3)12-10-13(17(4,5)6)15(19(20)21)14(11-12)18(7,8)9/h10-11H,1-9H3

InChI Key

NFCXMKVHVJIRDC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)(Br)Br

Origin of Product

United States

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